Di-p-toluoyl-D-tartaric Acid Monohydrate: A Comprehensive Technical Guide
Di-p-toluoyl-D-tartaric Acid Monohydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-p-toluoyl-D-tartaric acid monohydrate is a highly effective and widely utilized chiral resolving agent in the fields of organic chemistry and pharmaceuticals. Its ability to separate racemic mixtures into their constituent enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in chiral resolution.
Chemical and Physical Properties
Di-p-toluoyl-D-tartaric acid monohydrate is a white to off-white crystalline powder.[1] Its structure consists of a D-tartaric acid backbone esterified with two p-toluoyl groups, providing the necessary chirality for enantiomeric discrimination.[2] The presence of a water molecule in its crystalline structure defines it as a monohydrate. An anhydrous form also exists, which is particularly useful in non-aqueous solvent systems.[2]
Table 1: Physicochemical Properties of Di-p-toluoyl-D-tartaric Acid Monohydrate
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |
| Molecular Weight | 404.37 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 160-166 °C | [1] |
| 163-165 °C | [4][5] | |
| Optical Rotation | [α]₂₀/D +142°, c = 1 in methanol | [5] |
| [α]₂₀/D = 138 ± 2º (C=1% in EtOH) | [1] | |
| Purity | ≥ 98% | [5] |
| ≥ 99% (HPLC) | [1] | |
| CAS Number | 71607-31-3 | [1] |
Synthesis
The primary method for synthesizing Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[2] This reaction is typically carried out in a suitable solvent, and a catalyst may be employed to improve reaction efficiency.
A specific synthetic method involves the following steps[6]:
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D-tartaric acid and a catalyst, such as copper sulfate, are added to a reactor with an organic solvent like toluene.
-
p-Toluoyl chloride is then added dropwise to the mixture.
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The reaction proceeds for several hours, resulting in the formation of Di-p-toluoyl-D-tartaric anhydride (B1165640).
-
The anhydride is then hydrolyzed by adding an equivalent amount of water to yield the final product, Di-p-toluoyl-D-tartaric acid.
-
This method is reported to have a process yield of over 95%.[6]
Mechanism of Chiral Resolution
The fundamental principle behind chiral resolution using Di-p-toluoyl-D-tartaric acid lies in the formation of diastereomeric salts.[2] When a racemic base (a mixture of R and S enantiomers) is reacted with the chiral acid, two different diastereomeric salts are formed: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[2]
These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility.[2][7] This difference in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the desired enantiomer of the base can be liberated.
Experimental Protocols for Chiral Resolution
The following is a generalized protocol for the chiral resolution of a racemic amine using Di-p-toluoyl-D-tartaric acid monohydrate. Specific conditions such as solvent, temperature, and molar ratios may need to be optimized for different substrates.
Objective: To separate a racemic amine into its individual enantiomers.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid monohydrate
-
Appropriate solvent (e.g., methanol, ethanol)
-
Acid and Base for liberation of the free amine (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol) and heat to reflux.[7]
-
In a separate flask, dissolve an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid monohydrate in the same solvent, also heating to reflux.[7]
-
Add the resolving agent solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature and stir for an extended period (e.g., 16 hours) to facilitate crystallization.[7]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove impurities.[7]
-
-
Recrystallization (Optional):
-
For higher purity, the isolated diastereomeric salt can be recrystallized by dissolving it in a minimal amount of the hot solvent and allowing it to cool slowly.[7]
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine and dissolve the tartaric acid derivative.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess) of the resolved amine using chiral HPLC or by measuring its specific rotation.
-
Applications
Di-p-toluoyl-D-tartaric acid monohydrate is a versatile chiral resolving agent with broad applications in the pharmaceutical and fine chemical industries.[1] It is particularly effective for the resolution of racemic amines.[2] Notable examples of drugs that can be resolved using this agent include Albuterol, Tramadol, and Methamphetamine.[7] Beyond its role in chiral resolution, it is also used in asymmetric synthesis as a chiral auxiliary to control the stereochemical outcome of a reaction.[8] Furthermore, it is a key component in the manufacturing of chiral stationary phases for HPLC, which are used for the analytical separation of enantiomers.[9]
Safety and Handling
Di-p-toluoyl-D-tartaric acid monohydrate may cause skin and serious eye irritation.[3] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place in a tightly sealed container.[10]
Conclusion
Di-p-toluoyl-D-tartaric acid monohydrate is an indispensable tool in modern organic and medicinal chemistry. Its well-defined structure and reliable performance in forming diastereomeric salts with differing solubilities make it a preferred choice for the resolution of racemic mixtures. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the development of enantiomerically pure compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
